molecular formula C11H9Cl2N3 B1365653 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine CAS No. 23497-36-1

4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine

Cat. No.: B1365653
CAS No.: 23497-36-1
M. Wt: 254.11 g/mol
InChI Key: XZFQTURXBXMPND-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine (CAS: 23497-36-1) is a pyrimidine derivative characterized by two chlorine substituents at positions 4 and 4' of the pyrimidine and phenyl rings, respectively, and a methyl group at position 4. This compound is of pharmaceutical interest due to its structural similarity to bioactive pyrimidines, which are widely used in antimicrobial, antifungal, and anticancer agents . Its safety profile, as per UN GHS guidelines, indicates standard handling precautions for chlorinated aromatic amines, including avoiding inhalation and skin contact .

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFQTURXBXMPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402176
Record name 4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23497-36-1
Record name 4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 4-chlorobenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 4-chloroaniline with 4-chlorobenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with guanidine to form the pyrimidine ring.

    Chlorination: The final step involves the chlorination of the pyrimidine ring to introduce the chlorine atom at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance the reaction rate.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine is in the development of antimalarial agents. Recent studies have synthesized hybrid compounds combining this pyrimidine derivative with other pharmacophores to enhance antimalarial activity against Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains.

Key Findings:

  • In Vitro Activity : Compounds derived from this compound exhibited potent antimalarial activity, with IC50 values often below 0.05 µM. For example, a series of hybrids demonstrated effectiveness comparable to or exceeding that of standard treatments like chloroquine .
  • In Vivo Studies : In mouse models infected with P. berghei, certain derivatives showed significant suppression of parasitemia and improved survival times compared to control groups. The compound's ability to bind heme was correlated with its antimalarial efficacy, suggesting a mechanism similar to that of established antimalarials .
CompoundIC50 (µM)% Parasitemia Suppression (Day 5)Mean Survival Time (Days)
Hybrid 7f<0.0510026.2
Chloroquine-10012.2

Anti-inflammatory Properties

In addition to its antimalarial applications, this compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX).

Research Insights:

  • COX Inhibition : Some derivatives demonstrated promising anti-inflammatory activity by significantly inhibiting COX-2 with IC50 values comparable to established drugs like celecoxib. The presence of electron-donating substituents on the pyrimidine ring enhanced this activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds derived from this compound.

Notable Observations:

  • Variations in substituents on the phenyl and pyrimidine rings influenced both antimalarial and anti-inflammatory activities. For instance, halogen substitutions at specific positions were found to improve potency significantly .

Case Studies

  • Hybrid Synthesis and Evaluation : A study synthesized various hybrids incorporating this compound with different amines and evaluated their biological activities. The results indicated that specific structural modifications could lead to enhanced biological activity against malaria .
  • Anti-inflammatory Bioassays : In another investigation, several pyrimidine derivatives were screened for their anti-inflammatory effects using carrageenan-induced edema models. Results showed that certain derivatives effectively reduced inflammation markers and exhibited lower toxicity compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substitution Patterns and Bioactivity

Pyrimidine derivatives exhibit diverse biological activities depending on substituent placement. Key analogs include:

Compound Name Substituents (Positions) Biological Activity/Notes Reference
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Pyridine ring at C2, phenethyl at C4 Methionine aminopeptidase inhibitor (anticancer)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl, methoxyphenylaminomethyl Antibacterial/antifungal activity
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine Morpholine at C4, aryl at C6 Immunomodulating potential

Key Observations :

  • Chlorine vs.
  • Methyl vs.

Physicochemical Properties

Hydrogen Bonding and Crystallinity :

  • The target compound’s crystal structure is likely stabilized by intramolecular N–H⋯N bonds, as seen in analogs like N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which forms dimers via N–H⋯N interactions .
  • Dihedral angles between pyrimidine and aryl rings in analogs range from 2.7° to 86.1°, influencing solubility and stacking interactions .

Spectral Data :

  • IR : Pyrimidine analogs show characteristic N–H stretches at 3200–3434 cm⁻¹ and C–Cl vibrations at 645–815 cm⁻¹ .
  • ¹H NMR : Methyl groups resonate at δ 2.1–2.5 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .

Biological Activity

4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₆Cl₂N₃. The structure features two chlorine substituents and a methyl group on the pyrimidine ring, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological targets .

1. Anti-inflammatory Activity

Research has indicated that similar pyrimidine derivatives possess significant anti-inflammatory effects. For instance, compounds with similar structures have shown potent inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammation pathways. The IC50 values for these compounds were reported to be comparable to that of celecoxib, a standard anti-inflammatory drug .

2. Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties. A series of α-aminophosphonates containing this pyrimidine pharmacophore were synthesized and evaluated for their anticancer activity. These derivatives showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar antimicrobial capabilities .

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
Anti-inflammatory Inhibition of COX-2 with IC50 values comparable to celecoxib
Anticancer Effective against multiple cancer cell lines; structure-activity relationship established
Antimicrobial Significant activity against bacterial strains; further studies needed

Case Study: Anticancer Evaluation

A study synthesized several derivatives of this compound and tested their anticancer efficacy in vitro. The results indicated that certain modifications to the structure enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .

Q & A

Q. What are the established synthetic routes for 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. For example, a common route includes:

Chlorination : Reacting 6-methyl-2-phenylpyrimidin-4-amine derivatives with chlorinating agents (e.g., POCl₃) to introduce chloro groups.

Amination : Coupling with 4-chloroaniline under reflux in chloroform or DMF, catalyzed by bases like K₂CO₃ .

Purification : Column chromatography (silica gel, CHCl₃/MeOH) and crystallization (methanol or ethanol) yield pure product .

Q. Key Optimization Parameters :

  • Temperature control during amination (reflux at ~80°C) minimizes side reactions.
  • Stoichiometric excess of 4-chloroaniline (1.5–2 eq.) improves yield .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles (e.g., C–Cl bond lengths ~1.73 Å) and dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.35 ppm (CH₃), δ 7.2–7.8 ppm (aryl protons).
    • ¹³C NMR : Carbons adjacent to chloro groups resonate at ~140–150 ppm .
  • HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Screening : Tested via agar diffusion against S. aureus and E. coli. Activity correlates with chloro-substitution patterns, showing MIC values of 8–32 µg/mL .
  • Cytotoxicity Assays : MTT assays on mammalian cells (e.g., HEK293) indicate IC₅₀ > 100 µM, suggesting selectivity for microbial targets .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its physicochemical properties and bioactivity?

Methodological Answer:

  • Polymorphism Analysis : Two polymorphs (Form I and II) differ in hydrogen bonding (N–H⋯N vs. C–H⋯π interactions), altering solubility by ~20% .
  • Bioactivity Impact : Form I shows 15% higher antimicrobial efficacy due to improved crystal packing and dissolution rates .
    Experimental Design :
  • Generate polymorphs via solvent recrystallization (e.g., methanol vs. acetone).
  • Compare dissolution profiles (USP Apparatus II) and bioactivity .

Q. How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (DHFR). Key interactions:
    • Chlorophenyl group occupies hydrophobic pocket (ΔG = -8.2 kcal/mol).
    • Pyrimidine nitrogen forms H-bonds with Asp27 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Yield Discrepancies : Trace moisture during amination reduces yields by 20–30%. Use molecular sieves or anhydrous solvents .
  • NMR Signal Splitting : Aryl proton multiplicity varies due to rotational restrictions. Use high-field NMR (600 MHz) and variable-temperature studies to confirm conformers .

Q. How does substituent variation (e.g., methyl vs. trifluoromethyl) impact reactivity and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase electrophilicity at pyrimidine C4, accelerating amination but reducing solubility .
  • Bioactivity Trends : Trifluoromethyl analogs show 50% higher DHFR inhibition but increased cytotoxicity (IC₅₀ = 75 µM) .
    Synthetic Comparison :
SubstituentYield (%)Solubility (mg/mL)MIC (µg/mL)
-CH₃780.4516
-CF₃650.228

Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in crystal packing and stability?

Methodological Answer:

  • Intramolecular H-Bonds : N–H⋯N interactions (2.1 Å) stabilize planar conformations, reducing torsional strain .
  • Intermolecular Forces : C–H⋯O and π-π stacking (3.4 Å spacing) create 3D networks, enhancing thermal stability (Tₘ = 469–471 K) .
    Analytical Tools :
  • SCXRD for H-bond metrics.
  • DSC for melting point analysis .

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